(5S)-1-Boc-5-trifluoromethyl-D-proline (5S)-1-Boc-5-trifluoromethyl-D-proline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13798850
InChI: InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1
SMILES: CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O
Molecular Formula: C11H16F3NO4
Molecular Weight: 283.24 g/mol

(5S)-1-Boc-5-trifluoromethyl-D-proline

CAS No.:

Cat. No.: VC13798850

Molecular Formula: C11H16F3NO4

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

(5S)-1-Boc-5-trifluoromethyl-D-proline -

Specification

Molecular Formula C11H16F3NO4
Molecular Weight 283.24 g/mol
IUPAC Name (2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1
Standard InChI Key HTWYRHWSBFSGNX-RQJHMYQMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(F)(F)F)C(=O)O
SMILES CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O

Introduction

Structural Identity and Molecular Features

Chemical Structure

The compound’s IUPAC name is (2R,5S)-1-(tert-butoxycarbonyl)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid. Key features include:

  • Pyrrolidine backbone: A five-membered ring with a carboxylic acid group at C2.

  • Boc protection: The tert-butoxycarbonyl group shields the nitrogen, enhancing stability during synthetic steps .

  • Trifluoromethyl group: A -CF₃ substituent at C5, imparting electron-withdrawing effects and lipophilicity .

  • Stereochemistry: The D-configuration at C2 (α-carbon) and S-configuration at C5 create a distinct chiral environment.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₁₁H₁₆F₃NO₄
Molecular weight283.25 g/mol
CAS NumberNot publicly disclosed
Boiling pointNot reported
Melting point>150°C (estimated)

Synthesis Strategies

Asymmetric Catalytic Hydrogenation

A method analogous to the synthesis of D-proline derivatives involves asymmetric hydrogenation of a trifluoromethyl-substituted pyrrolidine precursor .

Key Steps:

  • Aldehyde Preparation: Start with pyrrolidine-2-carbaldehyde substituted with a trifluoromethyl group at C5.

  • Hydrogenation: Use a chiral iridium catalyst (e.g., (R)-SpiroPAP-Me-Ir) under hydrogen pressure (2–4 MPa) to induce asymmetry .

  • Oxidation: Convert the intermediate alcohol to a carboxylic acid using potassium permanganate or dichromate .

  • Boc Protection: Introduce the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Table 2: Reaction Conditions for Hydrogenation

ParameterOptimal Range
Catalyst loading0.001–0.0001 mol%
Temperature20–25°C
Pressure2–4 MPa
Reaction time3–5 hours

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR: The pyrrolidine ring protons exhibit splitting patterns influenced by the -CF₃ group. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm.

  • ¹⁹F NMR: A singlet near -60 to -70 ppm confirms the -CF₃ group .

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of Boc) and ~1150 cm⁻¹ (C-F).

Stability and Reactivity

  • The Boc group enhances stability under basic conditions but is cleaved by acids (e.g., HCl in dioxane).

  • The -CF₃ group increases resistance to metabolic degradation compared to methyl analogues .

Applications in Drug Discovery and Catalysis

Peptide Engineering

Incorporating this proline analogue into peptides alters secondary structures (e.g., β-turns) due to steric and electronic effects. Studies on fluorocyclopropane-containing prolines demonstrate that fluorination enhances conformational rigidity .

Organocatalysis

The D-configuration and -CF₃ group make it a potential catalyst for asymmetric reactions, such as aldol additions, where fluorine’s electronegativity polarizes transition states.

Table 3: Comparison with Methyl Analogue

Property5-Methyl Derivative5-Trifluoromethyl Derivative
Molecular weight229.27 g/mol283.25 g/mol
Lipophilicity (LogP)1.22.5 (estimated)
Metabolic stabilityModerateHigh

Recent Advances and Challenges

Conformational Studies

Nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations reveal that the -CF₃ group restricts puckering of the pyrrolidine ring, favoring a Cγ-endo conformation . This impacts peptide backbone dynamics and receptor binding.

Synthetic Challenges

  • Catalyst Efficiency: Low catalyst loadings (<0.001 mol%) are required for cost-effective synthesis .

  • Oxidation Control: Over-oxidation of the alcohol intermediate must be avoided to prevent side products.

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